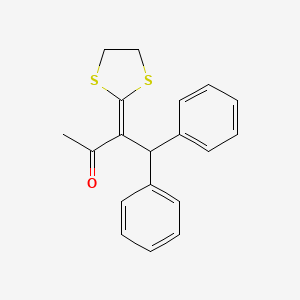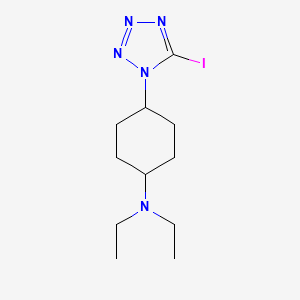![molecular formula C19H21NO B14191360 4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide CAS No. 923291-58-1](/img/structure/B14191360.png)
4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound features a benzamide core substituted with a 4-methyl group and a 2-(pent-2-en-3-yl)phenyl group, which imparts unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzoic acid with 2-(pent-2-en-3-yl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate signal transduction pathways, ultimately affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N-[2-(phenylethynyl)phenyl]benzamide: Similar structure but with an ethynyl group instead of an enyl group.
4-Methyl-N-[2-(phenylmethyl)phenyl]benzamide: Similar structure but with a methyl group instead of an enyl group.
Uniqueness
4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pent-2-en-3-yl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
923291-58-1 |
|---|---|
Fórmula molecular |
C19H21NO |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
4-methyl-N-(2-pent-2-en-3-ylphenyl)benzamide |
InChI |
InChI=1S/C19H21NO/c1-4-15(5-2)17-8-6-7-9-18(17)20-19(21)16-12-10-14(3)11-13-16/h4,6-13H,5H2,1-3H3,(H,20,21) |
Clave InChI |
STZWKTBBYMGLMD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)

![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)



![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)

![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)




![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)
